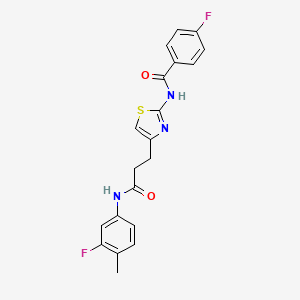

4-fluoro-N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2S/c1-12-2-7-15(10-17(12)22)23-18(26)9-8-16-11-28-20(24-16)25-19(27)13-3-5-14(21)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLRXPSXRULJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound with potential therapeutic applications, particularly in oncology and biochemistry. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

It features a thiazole ring, a benzamide moiety, and fluorinated aromatic groups, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in tumor growth and proliferation, particularly histone deacetylases (HDACs).

Biological Activity Overview

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values indicate potent activity comparable to established chemotherapeutic agents.

- A comparative analysis of similar compounds showed that modifications in the structure could enhance or diminish antitumor efficacy.

-

Enzyme Inhibition :

- The compound has shown selective inhibition of HDACs, which play a crucial role in regulating gene expression and are implicated in cancer progression. Studies indicate that it may selectively inhibit HDAC3, leading to increased apoptosis in cancer cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 329.36 g/mol |

| Solubility | Soluble in DMSO |

| IC50 (HepG2 cells) | 1.30 μM |

| HDAC Inhibition (IC50) | 95.48 nM |

Case Studies

-

Study on HepG2 Cells :

- A study conducted on HepG2 liver cancer cells revealed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound may disrupt normal cell division, thereby inhibiting tumor growth.

-

Combination Therapy :

- Research indicates that when combined with other chemotherapeutic agents like taxol and camptothecin, this compound enhances their anticancer effects, suggesting potential for use in combination therapies.

Research Findings

Recent publications have highlighted the compound's potential as a lead candidate for developing new cancer therapies. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole or benzamide moieties could yield compounds with improved efficacy and selectivity against specific cancer types.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Based Benzamide Derivatives

Key Observations:

Substituent Diversity: The target compound’s 3-fluoro-4-methylphenyl side chain contrasts with 4-methoxyphenyl in CAS 313529-45-2 and morpholinomethyl/pyridinyl groups in compound 4d . These substituents influence electronic properties (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) and steric bulk. The 3-oxopropyl linker is shared with compound 2e , but the latter features a diethylaminoethyl ester instead of a thiazole ring.

Biological Activity :

- Compound 2e demonstrated in vitro anti-leishmanial activity , likely due to its fluorophenyl and carbonyl groups enhancing target binding .

- Kinase inhibitors like 7a (CDD-1431) highlight the importance of sulfamoyl and pyrimidinyl groups for selectivity , suggesting that the target’s fluorinated aryl groups may similarly modulate enzyme interactions.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- IR Spectroscopy : All compounds exhibit strong C=O stretches (~1660–1682 cm⁻¹) and NH vibrations (~3150–3414 cm⁻¹), consistent with amide functionalities . The absence of C=S bands (~1240–1255 cm⁻¹) in the target compound differentiates it from thione-containing analogues like compounds 7–9 .

- NMR Trends : Fluorine atoms induce deshielding in adjacent protons (e.g., fluorophenyl H in 2e at ~7.0 ppm ), a pattern likely mirrored in the target compound’s aromatic regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.